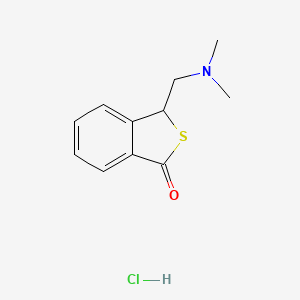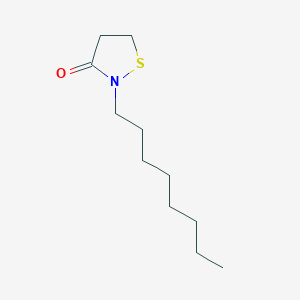
3-((Dimethylamino)methyl)benzo(c)thiophen-1(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride typically involves the reaction of benzothiophene derivatives with dimethylamine. One common method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often include the use of metal catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as serotonin N-acetyltransferase, which plays a role in melatonin biosynthesis . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-1,1-dioxide: This compound shares a similar benzothiophene core but differs in its oxidation state and functional groups.
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with different substituents, used in the study of immune responses and as potential STING agonists.
Benzo[b]thiophene acylhydrazones: These compounds are studied for their antimicrobial properties against multidrug-resistant bacteria.
Uniqueness: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is unique due to its specific dimethylamino and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
97874-27-6 |
|---|---|
Molekularformel |
C11H14ClNOS |
Molekulargewicht |
243.75 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NOS.ClH/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10;/h3-6,10H,7H2,1-2H3;1H |
InChI-Schlüssel |
HMVNTXTWTAKYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1C2=CC=CC=C2C(=O)S1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)



![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)

![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)

![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)


![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)

